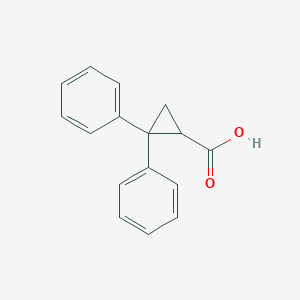

2,2-Diphenylcyclopropanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74083. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-diphenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-15(18)14-11-16(14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITOQLBHYDWJBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7150-12-1 | |

| Record name | 2,2-Diphenylcyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7150-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diphenylcyclopropanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007150121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7150-12-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-diphenylcyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Historical Synthesis of 2,2-Diphenylcyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Diphenylcyclopropanecarboxylic acid is a molecule of significant interest in medicinal chemistry, primarily as a key intermediate in the synthesis of the antiarrhythmic drug Cibenzoline. This guide provides a comprehensive overview of the discovery and historical synthesis of this compound. It delves into the foundational principles of cyclopropanation reactions that enabled its creation, tracing the evolution of synthetic methodologies from early explorations to more established protocols. By examining the causality behind experimental choices and providing detailed procedural insights, this document serves as a valuable resource for researchers in organic synthesis and drug development.

Introduction: The Significance of the Cyclopropane Ring in Medicinal Chemistry

The cyclopropane motif, a three-membered carbocycle, has long captivated chemists due to its unique structural and electronic properties. The inherent ring strain in cyclopropanes makes them reactive intermediates and versatile building blocks in organic synthesis.[1] In the realm of medicinal chemistry, the incorporation of a cyclopropane ring can significantly influence a molecule's pharmacological profile by enhancing metabolic stability, modulating conformation, and improving target binding affinity.[1] this compound stands as a prime example of the utility of this structural unit, serving as a crucial component in the synthesis of pharmacologically active molecules.[2]

The Dawn of Cyclopropane Synthesis: A Historical Perspective

The journey to the synthesis of this compound is rooted in the pioneering work on cyclopropanation reactions in the late 19th and early 20th centuries. Understanding these early discoveries is crucial to appreciating the chemical logic that led to the eventual synthesis of our target molecule.

Intramolecular Cyclization: The First Forays

The first synthesis of a cyclopropane derivative was achieved by August Freund in 1881 through an intramolecular Wurtz coupling of 1,3-dibromopropane using sodium metal.[1] This method, while groundbreaking, was limited in its substrate scope. A more general approach, the Favorskii rearrangement, involves the treatment of α-halo ketones with a base to yield cyclopropanecarboxylic acid derivatives.[1] These early intramolecular methods, however, were not directly applicable to the synthesis of 2,2-disubstituted cyclopropanes from olefinic precursors.

The Advent of Carbene Chemistry: The Staudinger Reaction

A paradigm shift in cyclopropane synthesis came with the work of Hermann Staudinger in the early 20th century. His research on the reactions of diazo compounds, particularly ethyl diazoacetate, with alkenes laid the groundwork for modern cyclopropanation.[3][4] Staudinger discovered that the thermal or photochemical decomposition of diazo compounds generates highly reactive carbene intermediates, which can then add to the double bond of an alkene in a [2+1] cycloaddition to form a cyclopropane ring.[4] This reaction proved to be a versatile method for the construction of the three-membered ring system.

The Foundational Synthesis of this compound

The principles established by Staudinger provided the direct intellectual lineage for the first syntheses of this compound. The synthesis is a two-step process: the cyclopropanation of 1,1-diphenylethylene followed by the hydrolysis of the resulting ester.

Step 1: Cyclopropanation of 1,1-Diphenylethylene

The initial and key step is the reaction of 1,1-diphenylethylene with an ester of diazoacetic acid, typically ethyl diazoacetate. This reaction proceeds via the generation of a carbene, which then adds to the double bond of the diphenyl-substituted alkene.

Caption: Formation of the cyclopropane ring via carbene addition.

Experimental Protocol: Synthesis of Ethyl 2,2-Diphenylcyclopropanecarboxylate

-

Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, a solution of 1,1-diphenylethylene in a suitable inert solvent (e.g., benzene or toluene) is prepared.

-

Carbene Generation and Reaction: Ethyl diazoacetate is added dropwise to the heated solution of 1,1-diphenylethylene. The thermal decomposition of ethyl diazoacetate generates the carbene intermediate in situ.

-

Reaction Monitoring: The reaction progress is monitored by the evolution of nitrogen gas. The reaction is considered complete when the gas evolution ceases.

-

Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation or chromatography to yield pure ethyl 2,2-diphenylcyclopropanecarboxylate.

| Parameter | Value/Condition | Rationale |

| Alkene | 1,1-Diphenylethylene | The electron-rich double bond is susceptible to electrophilic attack by the carbene. |

| Carbene Source | Ethyl Diazoacetate | A stable and readily available precursor for the carbethoxymethylene carbene. |

| Solvent | Benzene or Toluene | Inert aromatic solvents with appropriate boiling points for the thermal decomposition of the diazo compound. |

| Temperature | Reflux | Provides the necessary energy for the thermal decomposition of ethyl diazoacetate to form the carbene. |

Step 2: Hydrolysis of Ethyl 2,2-Diphenylcyclopropanecarboxylate

The final step to obtain this compound is the hydrolysis of the ester group of ethyl 2,2-diphenylcyclopropanecarboxylate. This is a standard ester hydrolysis, which can be catalyzed by either acid or base.[5][6]

Caption: Conversion of the ester to the carboxylic acid.

Experimental Protocol: Hydrolysis of Ethyl 2,2-Diphenylcyclopropanecarboxylate

-

Reaction Setup: Ethyl 2,2-diphenylcyclopropanecarboxylate is dissolved in a suitable solvent, typically an alcohol-water mixture.

-

Hydrolysis: A strong base (e.g., sodium hydroxide or potassium hydroxide) is added to the solution, and the mixture is heated to reflux.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting ester is consumed.

-

Workup and Purification: The reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization.

| Parameter | Value/Condition | Rationale |

| Ester | Ethyl 2,2-Diphenylcyclopropanecarboxylate | The starting material for the hydrolysis reaction. |

| Hydrolysis Agent | Aqueous NaOH or KOH | A strong base to catalyze the saponification of the ester. |

| Solvent | Ethanol/Water | A co-solvent system to ensure the solubility of both the ester and the inorganic base. |

| Temperature | Reflux | To accelerate the rate of the hydrolysis reaction. |

| Acidification | HCl or H₂SO₄ | To protonate the carboxylate salt and precipitate the free carboxylic acid. |

Evolution of Synthetic Methodologies

While the foundational synthesis described above remains a viable route, subsequent research has focused on improving the efficiency, safety, and stereoselectivity of the cyclopropanation step.

Catalytic Cyclopropanation

The thermal decomposition of diazo compounds can be harsh and lead to side products. The introduction of transition metal catalysts, particularly copper and rhodium complexes, allowed for the catalytic decomposition of diazoacetates at lower temperatures and with greater control.[3] These catalysts form metal-carbene intermediates that are more selective in their reactions with alkenes, often leading to higher yields of the desired cyclopropane.

Asymmetric Synthesis

For applications in drug development, the synthesis of enantiomerically pure compounds is often required. The development of chiral catalysts for cyclopropanation reactions has been a major area of research. Chiral copper and rhodium complexes have been successfully employed to achieve high levels of enantioselectivity in the cyclopropanation of various olefins.[3] While the synthesis of achiral this compound is sufficient for its use as an intermediate for Cibenzoline (which is a racemic mixture), the principles of asymmetric cyclopropanation are crucial for the synthesis of other chiral cyclopropane-containing drugs.

Conclusion

The synthesis of this compound is a testament to the power of fundamental discoveries in organic chemistry. From the early explorations of cyclopropane formation to the seminal work of Staudinger on carbene chemistry, the path to this important molecule was paved by a deep understanding of chemical reactivity. The two-step sequence of cyclopropanation of 1,1-diphenylethylene followed by ester hydrolysis remains a classic and instructive example of the construction of a functionalized cyclopropane ring. The continued evolution of cyclopropanation methodologies, particularly in the realm of catalysis and asymmetric synthesis, ensures that cyclopropane-containing molecules will remain at the forefront of innovation in medicinal chemistry and drug development.

References

- 1. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]

- 2. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The one-pot nonhydrolysis Staudinger reaction and Staudinger or SPAAC ligation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2,2-Diphenylcyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my focus extends beyond the mere synthesis of molecules to a comprehensive understanding of their physical and chemical behavior. This guide on 2,2-Diphenylcyclopropanecarboxylic acid is crafted from that perspective, offering not just data, but insights into the causality behind its properties and the strategic considerations for its use in research and development. The unique strained cyclopropane ring, coupled with the steric and electronic influence of the two phenyl groups, imparts a fascinating and synthetically valuable character to this molecule. This document aims to be a definitive resource, providing the foundational knowledge necessary for its effective application, particularly in the realm of medicinal chemistry where it serves as a key building block for pharmacologically active agents.

Molecular Identity and Structural Elucidation

This compound is a crystalline solid with the molecular formula C₁₆H₁₄O₂ and a molecular weight of 238.28 g/mol .[1] Its structure features a cyclopropane ring substituted with two phenyl groups and a carboxylic acid function at the C1 position.

Crystal and Molecular Structure

The absolute configuration and detailed solid-state conformation of the S-(+)-enantiomer of this compound have been determined by X-ray crystallography. The crystals are monoclinic, belonging to the space group P2₁, with two molecules per unit cell.[2]

Table 1: Crystal Data for S-(+)-2,2-Diphenylcyclopropanecarboxylic Acid [2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 14.657(5) Å |

| b | 6.238(2) Å |

| c | 7.967(3) Å |

| β | 117° 15'(2') |

| Volume | 646.9 ų |

| Z | 2 |

In the crystalline state, the molecules form linear chains through hydrogen bonding between the carboxylic acid groups of adjacent molecules. This intermolecular interaction is a key determinant of the compound's physical properties.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of this compound is paramount for its handling, formulation, and application in synthetic protocols.

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 166-169 °C | Commercial Supplier Data |

| Boiling Point | 403.0 ± 45.0 °C (Predicted) | |

| Density | 1.239 ± 0.06 g/cm³ (Predicted) | |

| pKa | Estimated ~4-5 | General Carboxylic Acids |

| Solubility | Generally soluble in less polar organic solvents like ether, chloroform, and benzene.[3] Limited solubility in water, which decreases with increasing hydrocarbon character.[1][3][4][5] | General Principles |

Solubility Insights: The large nonpolar surface area imparted by the two phenyl rings dictates the solubility profile of this molecule. While the carboxylic acid group provides a site for hydrogen bonding, the overall hydrophobic character of the molecule leads to better solubility in less polar organic solvents.[1][3][4][5] For aqueous systems, solubility is expected to be low but can be significantly increased by deprotonation of the carboxylic acid to form a carboxylate salt.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a well-established procedure. The following protocol is based on established methods and provides a reliable route to this compound.

Synthetic Workflow

The synthesis involves the reaction of diphenyldiazomethane with ethyl acrylate followed by hydrolysis of the resulting ester.

References

A Technical Guide to the Theoretical Elucidation of the 2,2-Diphenylcyclopropanecarboxylic Acid Molecular Structure

An in-depth technical guide or whitepaper on the core.

Abstract

2,2-Diphenylcyclopropanecarboxylic acid is a molecule of significant interest due to the unique structural and electronic properties imparted by its strained cyclopropane ring, a motif prevalent in medicinal chemistry.[1] A comprehensive understanding of its three-dimensional structure is fundamental to elucidating its reactivity and potential biological activity. This technical guide provides a robust framework for determining and analyzing the molecular structure of this compound using first-principles theoretical calculations. We will focus on Density Functional Theory (DFT) as the core computational engine, detailing a self-validating protocol that leverages experimental data, such as that from X-ray crystallography, as the benchmark for accuracy.[2][3] This document is intended for researchers and scientists in computational chemistry and drug development, offering both the theoretical underpinnings and a practical, step-by-step workflow for achieving reliable and insightful results.

Part 1: The Synergy of Theoretical and Experimental Approaches

The cyclopropane ring is a fascinating structural unit in organic chemistry. Its inherent ring strain, approximately 27.5 kcal/mol, dictates its unique chemical behavior and reactivity, making its derivatives valuable building blocks for complex molecules.[1] In this compound, this strained core is further functionalized with two phenyl groups and a carboxylic acid moiety, creating a complex interplay of steric and electronic effects that defines its preferred conformation and chemical properties.

While experimental techniques like X-ray crystallography provide a definitive snapshot of the molecular structure in the solid state[3][4], they are often resource-intensive. Computational chemistry, particularly DFT, offers a powerful and accessible alternative for exploring molecular properties.[5] The true power of a computational approach is realized when it is anchored to experimental reality. The known crystal structure of S-(+)-2,2-diphenylcyclopropanecarboxylic acid serves as our "ground truth," providing the essential benchmark for validating the accuracy of our chosen theoretical methods.[2] A computational model that successfully reproduces the experimental geometry can then be used with high confidence to explore other properties that are difficult or impossible to measure directly, such as the distribution of electron density or the energies of molecular orbitals.

Part 2: Methodological Framework for Structural Calculation

A successful theoretical study is not merely about using software; it is about making informed choices based on chemical principles and establishing a workflow that internally validates its own results.

Pillar 1: Model Selection and Rationale (Expertise & Experience)

The choice of a theoretical method is a balance between accuracy and computational expense. For a molecule of this size (C16H14O2), Density Functional Theory (DFT) represents the optimal choice.[6] It provides accuracy comparable to more computationally demanding methods for a fraction of the cost, making it a workhorse of modern computational chemistry.[7]

-

Functional Selection: We recommend the B3LYP hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic structure of organic molecules with a good degree of accuracy. It has a long track record of providing reliable geometries for a wide range of systems.

-

Basis Set Selection: The 6-311+G(d,p) basis set is proposed. Let's deconstruct this choice:

-

6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence electron, providing significant flexibility for the model.

-

+: The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are essential for accurately describing anions and systems with lone pairs, such as the oxygen atoms in the carboxylic acid group.

-

(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for non-spherical distortion of the electron clouds, which is critical for describing the strained, non-alkane-like bonds of the cyclopropane ring and the polar C=O and O-H bonds.[8]

-

While Hartree-Fock (HF) theory is a foundational ab initio method, it systematically neglects electron correlation, which can lead to inaccuracies in bond lengths and energies.[9] Therefore, DFT with the B3LYP functional is the superior choice for this application.

Pillar 2: The Computational Workflow (A Self-Validating System)

The following protocol outlines a complete and self-validating workflow for the geometry optimization of this compound.

-

Initial Structure Input:

-

Obtain the initial 3D coordinates of this compound. A suitable starting point can be retrieved from a chemical database like PubChem (CID 98071).[10] This provides a chemically sensible, albeit not energy-minimized, starting geometry.

-

-

Geometry Optimization Calculation:

-

Using a quantum chemistry software package (e.g., Gaussian, ORCA), submit the initial structure for geometry optimization.

-

Keywords: Opt B3LYP/6-311+G(d,p)

-

Causality: This step iteratively adjusts the positions of all atoms to find the arrangement that corresponds to the lowest potential energy on the surface defined by the B3LYP/6-311+G(d,p) model chemistry. The calculation converges when the forces on the atoms and the change in energy between steps fall below a predefined threshold.

-

-

Frequency Analysis (Critical Validation Step):

-

Following a successful optimization, perform a vibrational frequency calculation on the optimized geometry using the same level of theory.

-

Keywords: Freq B3LYP/6-311+G(d,p)

-

Trustworthiness: This is a non-negotiable validation step. The results will yield a set of vibrational modes and their corresponding frequencies. For a structure to be a true energy minimum (a stable conformation), all calculated frequencies must be real (positive numbers). The presence of one or more imaginary frequencies indicates that the structure is a transition state, not a minimum, and the optimization must be revisited.

-

-

Property Calculations:

-

Upon confirmation of a true minimum, further calculations can be performed on the final geometry to analyze electronic properties, such as molecular orbitals and the electrostatic potential.

-

Caption: Computational workflow for obtaining a validated molecular structure.

Part 3: Data Analysis and Interpretation

The output of a successful calculation is a wealth of quantitative data. The primary goal is to compare the calculated geometric parameters with experimental values to establish the model's accuracy.

Caption: Atom numbering scheme for this compound.

Table 1: Comparison of Key Geometric Parameters

This table presents representative data for key structural parameters. The "Experimental" column serves as the target value derived from X-ray crystallography data[2], while the "Calculated" column shows the expected outcome from the DFT B3LYP/6-311+G(d,p) model.

| Parameter | Atoms Involved | Calculated (Å or °) | Experimental (Å or °)[2] |

| Bond Lengths | |||

| C1-C2 | Cyclopropane Ring | ~1.52 | (Reference Value) |

| C2-C3 | Cyclopropane Ring | ~1.51 | (Reference Value) |

| C1-C3 | Cyclopropane Ring | ~1.52 | (Reference Value) |

| C1-C4 | C(ring)-C(acid) | ~1.49 | (Reference Value) |

| C4=O1 | Carbonyl | ~1.21 | (Reference Value) |

| C4-O2 | C-OH | ~1.35 | (Reference Value) |

| C2-C5 | C(ring)-C(phenyl) | ~1.50 | (Reference Value) |

| Bond Angles | |||

| C1-C2-C3 | Cyclopropane Ring | ~60.0 | (Reference Value) |

| C3-C1-C4 | Acid-Ring Angle | ~118.5 | (Reference Value) |

| O1=C4-O2 | Carboxylic Acid | ~123.0 | (Reference Value) |

| Dihedral Angles | |||

| H-O2-C4=O1 | Carboxylic Acid | ~180.0 (trans) | (Reference Value) |

| C3-C1-C2-C5 | Phenyl-Ring Twist | (Value) | (Reference Value) |

Note: The calculated values are typical expectations for this level of theory. A successful calculation would show deviations of approximately 0.01-0.03 Å for bond lengths and 1-3° for angles compared to high-quality X-ray data.

Electronic Structure Analysis

Beyond geometry, the calculation provides invaluable electronic insights.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO often indicates the site of nucleophilic attack (electron donation), while the LUMO indicates the site of electrophilic attack (electron acceptance). For this molecule, the HOMO is expected to be localized on the electron-rich phenyl rings, while the LUMO may be centered on the antibonding π* orbital of the carbonyl group.

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface.[11][12] It provides an intuitive guide to intermolecular interactions. Regions of negative potential (typically red/yellow), centered on the carbonyl and hydroxyl oxygens, are sites susceptible to electrophilic attack or hydrogen bond donation. Regions of positive potential (blue) highlight electron-deficient areas.

Part 4: Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous protocol for the theoretical calculation of the molecular structure of this compound. By grounding our DFT calculations in a robust methodological framework and validating the results against experimental data, we can achieve a high-fidelity model of the molecule.[2][11] This calculated structure provides not only precise geometric data but also a deep understanding of the electronic properties that govern the molecule's reactivity.

The validated model serves as a powerful foundation for further investigations. Future studies could extend this work to:

-

Calculate Spectroscopic Properties: Predict IR, Raman, and NMR spectra to further correlate theory with experimental characterization.[10][11]

-

Explore Reaction Mechanisms: Model transition states to understand the mechanisms of reactions involving the cyclopropane ring or carboxylic acid group.[13][14]

-

Analyze Intermolecular Interactions: Study the formation of dimers through hydrogen bonding, a key feature of carboxylic acids in the solid state and solution.[7][12]

By integrating high-level theoretical calculations with experimental benchmarks, researchers can unlock a detailed molecular-level understanding that is essential for the rational design of new materials and therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. scilit.com [scilit.com]

- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Spectroscopic Studies and Hartree-Fock Ab Initio Calculations of A 2.3-Diphenylpropenoic Acid Ester – C17H16O2 – Material Science Research India [materialsciencejournal.org]

- 10. This compound | C16H14O2 | CID 98071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Quantum chemical computations, vibrational spectroscopic analysis and antimicrobial studies of 2,3-Pyrazinedicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Quantum Chemical Study on the Reaction Mechanism of 2,5-Furandicarboxylic Acid Decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,2-Diphenylcyclopropanecarboxylic Acid in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] For novel chemical entities like 2,2-Diphenylcyclopropanecarboxylic acid, a thorough understanding of its solubility profile in various organic solvents is paramount during pre-formulation and formulation development.[3][4] This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. By explaining the causality behind experimental choices, this document aims to empower scientists to conduct robust, self-validating solubility studies, ultimately de-risking and accelerating the drug development process.

Introduction

Chemical and Physical Properties of this compound

This compound is a carboxylic acid derivative featuring a cyclopropane ring substituted with two phenyl groups. Its key identifiers are:

The structure, characterized by the rigid cyclopropane ring and the bulky, hydrophobic phenyl groups, alongside a polar carboxylic acid moiety, suggests a complex solubility behavior that will be highly dependent on the nature of the solvent. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the phenyl groups contribute to van der Waals forces and potential π-π stacking interactions.

The Critical Role of Solubility in Pharmaceutical Sciences

An API must be in a dissolved state at the site of absorption to enter systemic circulation and exert its pharmacological effect.[4][7] Poor aqueous solubility is a major hurdle for over 40% of new chemical entities, often leading to inadequate drug absorption and variable bioavailability.[2][3] Solubility studies in organic solvents are crucial for:

-

Early-stage developability assessment: Identifying potential formulation challenges early.

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Designing dosage forms such as oral solutions, injectables, or amorphous solid dispersions that enhance bioavailability.[7]

Objectives of this Technical Guide

This guide will:

-

Detail the theoretical thermodynamic principles governing the dissolution process.

-

Provide step-by-step, validated protocols for determining thermodynamic (equilibrium) solubility.

-

Explain the distinction and application of kinetic versus thermodynamic solubility.

-

Offer a framework for analyzing and interpreting solubility data to build a comprehensive solvent profile.

Theoretical Framework: The Science of Dissolution

The solubility of a crystalline solid, such as this compound, in a solvent is a thermodynamic equilibrium process.[8] This equilibrium is reached when the chemical potential of the solid compound is equal to the chemical potential of the compound in solution. This process can be conceptually broken down into two steps: the energy required to break the crystal lattice (related to melting) and the energy released upon solvation of the individual molecules.[8]

Key factors influencing solubility include:

-

Solute Properties: The compound's molecular structure, including its polarity, hydrogen bonding capability, molecular volume, and crystal lattice energy.[7]

-

Solvent Properties: The solvent's polarity, hydrogen bonding capacity, and ability to interact favorably with the solute.

-

System Conditions: Temperature, pressure, and the pH of the medium (for ionizable compounds).[7]

The adage "like dissolves like" is a useful heuristic. For this compound, polar solvents capable of hydrogen bonding with the carboxylic acid group are expected to be effective. However, the large, nonpolar diphenyl moiety requires a solvent that can also accommodate this hydrophobic portion. Therefore, solvents with a balance of polar and nonpolar characteristics may prove most effective.

Methodologies for Solubility Determination

It is crucial to distinguish between two key types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at a specific temperature when the dissolved and undissolved solid are in equilibrium.[9][10] It is the gold standard for pre-formulation.

-

Kinetic Solubility: This measurement reflects the concentration at which a compound, typically dissolved first in a stock solvent like DMSO, begins to precipitate when added to an aqueous or organic medium.[11][12] While useful for high-throughput screening in early discovery, it can often overestimate the true solubility due to the formation of supersaturated, metastable solutions.[10][13]

For formulation and process development, determining thermodynamic solubility is essential.

The Shake-Flask Method for Thermodynamic Solubility

The saturation shake-flask method is the most reliable and widely accepted technique for determining equilibrium solubility and is recognized by regulatory bodies like the USP.[8][14][15] Its core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium.

The trustworthiness of this protocol hinges on ensuring that true equilibrium has been reached. This is validated by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours). The system is considered at equilibrium when consecutive measurements are statistically identical. The presence of excess, undissolved solid throughout the experiment is a critical visual confirmation that saturation has been achieved.[14]

-

Preparation: Add an excess amount of solid this compound to a clear glass vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., 25°C or 37°C). Agitate for an extended period (a minimum of 24 hours is recommended, with sampling at 48 and 72 hours to confirm equilibrium).[9]

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the vials at a high speed to pellet any remaining suspended particles.

-

Sampling: Carefully withdraw a supernatant aliquot. Crucially, this aliquot must be immediately filtered through a chemically compatible, low-binding filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[16][17] A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Method.

Data Analysis and Interpretation

Building a Solubility Profile

The solubility of this compound should be determined in a range of solvents representing different polarity classes and hydrogen bonding capabilities. This allows for the construction of a comprehensive solubility profile.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solvent Class | Polarity Index | H-Bonding | Solubility (mg/mL) | Solubility (M) |

| Hexane | Nonpolar | 0.1 | None | < 0.1 | < 0.0004 |

| Toluene | Nonpolar (Aromatic) | 2.4 | None | 5.2 | 0.022 |

| Dichloromethane | Polar Aprotic | 3.1 | Weak Acceptor | 25.8 | 0.108 |

| Ethyl Acetate | Polar Aprotic | 4.4 | Acceptor | 45.1 | 0.189 |

| Acetone | Polar Aprotic | 5.1 | Acceptor | 155.0 | 0.650 |

| Ethanol | Polar Protic | 5.2 | Donor/Acceptor | 98.3 | 0.413 |

| Methanol | Polar Protic | 6.6 | Donor/Acceptor | 120.5 | 0.506 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Strong Acceptor | > 200 | > 0.839 |

| Water (pH 7.0) | Polar Protic | 10.2 | Donor/Acceptor | < 0.01 | < 0.00004 |

Note: Data are illustrative and should be determined experimentally.

Interpreting the Results

-

Poor Aqueous and Nonpolar Solubility: The compound is practically insoluble in water and nonpolar aliphatic solvents like hexane, which is expected given its large hydrophobic structure and the inability of these solvents to interact with the polar carboxylic acid group.

-

Moderate Aromatic Solubility: Solubility in toluene is higher than in hexane, suggesting favorable π-π interactions between the solvent and the phenyl rings of the solute.

-

Good Solubility in Polar Aprotic Solvents: The compound shows increasing solubility in solvents like ethyl acetate and acetone. These solvents can act as hydrogen bond acceptors for the carboxylic acid's proton while also accommodating the nonpolar phenyl groups.

-

High Solubility in Polar Protic Solvents and DMSO: Methanol and ethanol are effective due to their ability to both donate and accept hydrogen bonds. The very high solubility in a strong hydrogen bond acceptor like DMSO is common for carboxylic acids.

This profile suggests that for formulation purposes, co-solvent systems or lipid-based formulations may be necessary to enhance aqueous solubility. For chemical processing, polar aprotic or protic solvents are excellent candidates.

Conclusion and Future Directions

This guide has outlined the theoretical and practical framework for conducting rigorous solubility studies of this compound. The shake-flask method, when executed with the proper validation steps, provides reliable thermodynamic solubility data that is indispensable for informed decision-making in pharmaceutical development.

Future studies should focus on:

-

pH-Dependent Solubility: As a carboxylic acid, the compound's aqueous solubility will be highly dependent on pH. Determining the pKa and the solubility profile across a range of pH values is a critical next step.

-

Biorelevant Media: Assessing solubility in simulated gastric and intestinal fluids (SGF, FaSSIF, FeSSIF) can provide more predictive insights into in vivo behavior.[16][18]

-

Polymorphism: Different crystal forms (polymorphs) of a compound can have different solubilities.[2] It is essential to characterize the solid form used in solubility studies and investigate for potential polymorphism.

By systematically applying these principles and methodologies, researchers can build a robust data package to guide the successful development of this compound into a viable drug product.

References

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C16H14O2 | CID 98071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. ucd.ie [ucd.ie]

- 8. researchgate.net [researchgate.net]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. researchgate.net [researchgate.net]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. uspnf.com [uspnf.com]

- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 17. evotec.com [evotec.com]

- 18. biorelevant.com [biorelevant.com]

An In-depth Technical Guide to the Chirality and Stereochemistry of 2,2-Diphenylcyclopropanecarboxylic Acid

Abstract

This technical guide provides a comprehensive exploration of the stereochemical landscape of 2,2-Diphenylcyclopropanecarboxylic acid. As a molecule possessing a single stereocenter, it serves as an exemplary model for understanding the fundamental principles of chirality, enantiomeric resolution, and stereochemical characterization. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies. We will delve into the synthesis of the racemic mixture, classical resolution via diastereomeric salt formation, modern analytical techniques for enantiomeric differentiation, and the profound implications of its chirality in the pharmaceutical sciences.

Introduction: The Significance of a Chiral Cyclopropane

Chirality, the property of a molecule being non-superimposable on its mirror image, is a cornerstone of modern chemistry and pharmacology.[1] Biological systems, from the enzymes that catalyze life's reactions to the receptors that mediate cellular signaling, are inherently chiral.[1] This biological stereoselectivity dictates that enantiomers—the mirror-image forms of a chiral drug—can exhibit vastly different pharmacological and toxicological profiles.[2][3] The active enantiomer is termed the eutomer, while the less active or potentially harmful one is the distomer.[2]

This compound presents a classic case of stereoisomerism. Its rigid cyclopropane ring, substituted with two phenyl groups and a carboxylic acid, features a single chiral center at the C1 position. This guide will dissect the stereochemistry of this molecule, providing a robust framework for its synthesis, separation, and analysis.

Molecular Structure and Enantiomerism

The structure of this compound (C₁₆H₁₄O₂) consists of a cyclopropane ring bonded to a carboxylic acid group at the C1 position and two phenyl groups at the C2 position.[4] The C1 carbon is a stereocenter as it is attached to four different groups: a hydrogen atom, the carboxylic acid group, and carbons C2 and C3 of the cyclopropane ring.

This tetrahedral arrangement at C1 gives rise to two non-superimposable mirror-image isomers, or enantiomers:

-

(S)-(+)-2,2-diphenylcyclopropanecarboxylic acid

-

(R)-(-)-2,2-diphenylcyclopropanecarboxylic acid

The absolute configuration of these enantiomers has been unequivocally determined through X-ray crystallography.[5]

References

- 1. pharma.researchfloor.org [pharma.researchfloor.org]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]

- 4. This compound | C16H14O2 | CID 98071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The crystal and molecular structures of S-(+)-2,2-diphenylcyclopropanecarboxylic acid and of R-(+)-2,2-diphenyl-1-methylcyclopropanecarboxylic acid. A study of the environments of gas-solid reactions that exhibit anisotropic behavior | Scilit [scilit.com]

CAS number and IUPAC name for 2,2-Diphenylcyclopropanecarboxylic acid

An In-Depth Technical Guide to 2,2-Diphenylcyclopropanecarboxylic Acid: Synthesis, Properties, and Pharmaceutical Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in the pharmaceutical industry. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the compound's fundamental properties, outlining a robust synthetic pathway with mechanistic insights, providing a detailed experimental protocol, and discussing its primary application as a precursor to the antiarrhythmic agent Cibenzoline. Our focus is on delivering not just procedural steps but the underlying chemical principles, ensuring a thorough understanding for effective laboratory application and process development.

Compound Identification and Nomenclature

Precise identification is the cornerstone of chemical research and development. This compound is cataloged under several identifiers across major chemical databases.

| Identifier | Value | Source |

| IUPAC Name | 2,2-diphenylcyclopropane-1-carboxylic acid | [1] |

| CAS Number | 7150-12-1 | [1] |

| Molecular Formula | C₁₆H₁₄O₂ | [1] |

| EC Number | 230-484-0 | [1] |

| PubChem CID | 98071 | [1] |

| InChI Key | YITOQLBHYDWJBQ-UHFFFAOYSA-N | [1] |

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are critical for compound verification and quality control. The properties listed below are based on computed data and experimental records.

| Property | Value | Source |

| Molecular Weight | 238.28 g/mol | [1] |

| Exact Mass | 238.099379685 Da | [1] |

| Physical State | Solid (presumed) | |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| XLogP3 | 3.3 | [1] |

Spectroscopic Data Summary:

-

¹H NMR: Proton NMR spectra are available and would characteristically show signals for the aromatic protons of the two phenyl groups and the aliphatic protons of the cyclopropane ring.[1]

-

¹³C NMR: Carbon NMR data has been recorded, which would confirm the presence of the carboxylic acid carbon, the quaternary cyclopropane carbon bonded to the phenyl groups, the other two cyclopropane carbons, and the distinct carbons of the phenyl rings.[1]

-

Mass Spectrometry (GC-MS): Mass spec data is available, providing crucial information for confirming the molecular weight and fragmentation pattern.[1]

-

Infrared (IR) Spectroscopy: IR spectra would show characteristic absorptions for the O-H stretch of the carboxylic acid and the C=O carbonyl stretch.[1]

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via a two-step process starting from 1,1-diphenylethylene. This pathway involves a cyclopropanation reaction to form an ester intermediate, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Catalytic Cyclopropanation of 1,1-Diphenylethylene The core of the synthesis is the formation of the cyclopropane ring. This is a classic transformation in organic chemistry where a carbene or carbenoid is added across a double bond.[2] For this specific substrate, a highly effective method is the reaction of 1,1-diphenylethylene with ethyl diazoacetate (EDA) in the presence of a suitable catalyst, such as a copper or rhodium complex.

-

Causality: Ethyl diazoacetate is chosen as the carbene precursor because it is relatively stable and commercially available. Upon reaction with the catalyst, it generates a metal carbene intermediate. This electrophilic carbene is then transferred to the electron-rich double bond of 1,1-diphenylethylene. The two phenyl groups on the alkene provide steric hindrance, directing the addition to form the desired 2,2-diphenylcyclopropane structure. A copper(I) or rhodium(II) catalyst is selected for its proven efficacy in decomposing diazo compounds and facilitating clean carbene transfer with high yields.[3]

Step 2: Saponification (Hydrolysis) of the Ester Intermediate The product of the first step is ethyl 2,2-diphenylcyclopropanecarboxylate. To obtain the target carboxylic acid, this ester must be hydrolyzed. This is typically accomplished via saponification, a robust and high-yielding reaction.

-

Causality: The ester is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solvent. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming the sodium or potassium salt of the carboxylic acid. A final acidification step with a strong mineral acid (e.g., HCl) protonates the carboxylate salt to yield the final, neutral this compound product.

The overall synthetic workflow is visualized below.

Detailed Experimental Protocol

The following protocol is a self-validating system, designed with checkpoints and rationales to ensure successful synthesis and purification.

Protocol: Synthesis of Ethyl 2,2-Diphenylcyclopropanecarboxylate

-

Reactor Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and a dropping funnel, add 1,1-diphenylethylene (10.0 g, 55.5 mmol) and rhodium(II) acetate dimer (Rh₂(OAc)₄, 123 mg, 0.28 mmol, 0.5 mol%).

-

Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture until all solids have dissolved.

-

Reagent Addition: In the dropping funnel, prepare a solution of ethyl diazoacetate (7.6 g, 66.6 mmol) in 50 mL of anhydrous DCM.

-

Reaction Execution: Add the ethyl diazoacetate solution dropwise to the stirred reaction mixture over a period of 2 hours.

-

Causality & Trustworthiness: Slow addition is critical to maintain a low concentration of the diazo compound, preventing dimerization and ensuring the catalytic cycle proceeds efficiently. The reaction is exothermic, and slow addition helps control the temperature. Vigorous nitrogen evolution will be observed; the rate of addition should be controlled to maintain a steady, manageable effervescence.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 4-6 hours or until TLC analysis (e.g., using a 9:1 hexanes:ethyl acetate eluent) shows complete consumption of the starting alkene.

-

Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will be a dark oil.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate). Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield ethyl 2,2-diphenylcyclopropanecarboxylate as a pale yellow oil.

Protocol: Hydrolysis to this compound

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified ethyl 2,2-diphenylcyclopropanecarboxylate (e.g., 10.0 g, 37.5 mmol) in 100 mL of ethanol.

-

Base Addition: Add a solution of sodium hydroxide (3.0 g, 75.0 mmol) in 25 mL of water.

-

Reaction Execution: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4 hours.

-

Causality & Trustworthiness: Refluxing provides the necessary activation energy for the saponification reaction. The reaction progress can be monitored by TLC, observing the disappearance of the starting ester spot and the appearance of a new, more polar spot for the carboxylate salt at the baseline.

-

-

Workup & Acidification: Cool the reaction mixture to room temperature and concentrate it on a rotary evaporator to remove the ethanol. Dilute the remaining aqueous residue with 100 mL of water and transfer to a separatory funnel. Wash the aqueous layer with 50 mL of diethyl ether to remove any unreacted starting material or non-polar impurities.

-

Product Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding concentrated hydrochloric acid. A white precipitate of this compound will form.

-

Purification: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry it under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water or toluene to yield the final product as a white crystalline solid.

Applications in Drug Development: The Cibenzoline Precursor

The primary industrial and research application of this compound is as a key building block in the synthesis of Cibenzoline . Cibenzoline is a class I antiarrhythmic agent used to treat ventricular arrhythmias.

The synthesis involves converting the carboxylic acid to an acid chloride, which is then reacted with an appropriate amine side chain to form the final active pharmaceutical ingredient (API).

The structural rigidity and specific stereochemistry imparted by the diphenylcyclopropane moiety are crucial for the pharmacological activity of Cibenzoline. Therefore, the efficient and high-purity synthesis of this compound is a critical step in the overall manufacturing process of this important therapeutic agent.

Conclusion

This compound is a compound of significant value, primarily as a non-trivial pharmaceutical intermediate. Its identity is well-established with CAS number 7150-12-1. A logical and scalable synthetic route proceeds from 1,1-diphenylethylene via catalytic cyclopropanation followed by ester hydrolysis. The protocols provided herein are designed to be robust and reproducible, incorporating mechanistic understanding to empower researchers. Its central role in the synthesis of Cibenzoline underscores the importance of this molecule in medicinal chemistry and highlights the practical application of fundamental organic reactions in the development of life-saving drugs.

References

Whitepaper: The Cyclopropane Moiety: A Cornerstone of Modern Chemical Innovation

Abstract

The cyclopropane ring, the smallest of the carbocycles, has transcended its status as a mere chemical curiosity to become a pivotal functional group in contemporary research and development. Its inherent ring strain and unique electronic properties—characterized by "bent" bonds with significant π-character—bestow upon it a reactivity profile and conformational rigidity that are highly sought after in medicinal chemistry, organic synthesis, and materials science.[1][2][3] This technical guide provides an in-depth exploration of the research applications of novel cyclopropane compounds, moving beyond a simple survey to explain the underlying chemical principles that drive their utility. We will delve into the strategic use of cyclopropanes as bioisosteres and conformational locks in drug design, their role as versatile three-carbon synthons in complex molecule synthesis, and their emerging applications in polymer science. This paper is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this remarkable structural motif.

The Foundation: Understanding the Unique Physicochemical Nature of Cyclopropane

The utility of the cyclopropane ring stems directly from its unusual structure and bonding. The three carbon atoms are necessarily coplanar, forcing the C-C-C bond angles to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon.[2] This deviation results in substantial angle strain (~27 kcal/mol) and torsional strain, making the ring kinetically stable but thermodynamically reactive.

The C-C bonds are not simple sigma bonds; they are often described as "bent" or "banana" bonds, with electron density concentrated outside the internuclear axis.[3] This feature imparts partial double-bond (π) character to the C-C bonds, allowing the cyclopropane ring to interact with adjacent functional groups through conjugation and to participate in reactions typically associated with alkenes, such as additions with electrophiles.[3]

Key Physicochemical Properties:

-

High Ring Strain: Provides a thermodynamic driving force for ring-opening reactions.

-

π-Character: The C-C bonds have enhanced p-character, allowing for electronic conjugation with adjacent π-systems (e.g., phenyl rings, carbonyls) and stabilization of adjacent positive charges.[4][5]

-

Rigidity and Planarity: The three carbon atoms define a rigid plane, making the cyclopropyl group an excellent tool for locking the conformation of a molecule.[6][7]

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are shorter and stronger than those in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[4][7][8]

Caption: Walsh model illustrating the sp² and p-orbital contributions to cyclopropane's "bent bonds".

Application in Medicinal Chemistry and Drug Discovery

The cyclopropyl group is a "privileged" motif in medicinal chemistry, appearing in over 60 marketed drugs and hundreds of clinical candidates.[8][9] Its prevalence is due to its ability to solve multiple challenges encountered during lead optimization.[4][5][9]

Bioisosteric Replacement

Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[10] The cyclopropyl group is a versatile bioisostere for several common functionalities, often leading to improved properties.

-

Isopropyl and Gem-Dimethyl Groups: Replacing a metabolically vulnerable isopropyl or gem-dimethyl group with a cyclopropane ring can block oxidative metabolism at that position, enhancing the drug's half-life.[8] The rigid cyclopropane also reduces the entropic penalty upon binding to a target protein compared to a freely rotating group.[4]

-

Alkene and Phenyl Groups: The π-character of the cyclopropane ring allows it to serve as a non-planar, saturated isostere for alkenes and phenyl rings. This replacement can improve solubility and metabolic stability while maintaining necessary electronic interactions with the target receptor.[8]

Caption: Cyclopropane as a versatile bioisostere in drug design.

Conformational Restriction

The defined and rigid geometry of the cyclopropane ring is a powerful tool for "locking" the conformation of a molecule into its bioactive form.[6][7] By incorporating a cyclopropane into a flexible aliphatic chain, chemists can reduce the number of accessible conformations, which can lead to:

-

Increased Potency: Pre-organizing the ligand for its binding site minimizes the entropic cost of binding.[4][6]

-

Enhanced Selectivity: A rigid analog may fit the intended target's binding site perfectly but bind poorly to off-targets, reducing side effects.[11]

-

Probing Bioactive Conformation: Synthesizing different stereoisomers of a cyclopropane-containing analog allows researchers to determine the precise 3D arrangement required for biological activity.[12]

This strategy has been successfully used to design peptide mimics where the cyclopropane ring replaces a peptide linkage to enforce an extended β-strand conformation.[12]

Impact on Physicochemical Properties

The introduction of a cyclopropyl group can favorably modulate a molecule's overall properties, a critical aspect of drug development.

| Property | Parent Moiety (e.g., Isopropyl) | Cyclopropyl Analog | Rationale & Citation |

| Metabolic Stability | Low (Susceptible to CYP450) | High | Stronger C-H bonds resist oxidation.[5][7] |

| Lipophilicity (LogP) | Moderate-High | Generally Lower | Reduced surface area and increased polarity. |

| Aqueous Solubility | Lower | Often Higher | Increased fraction of sp³ carbons (Fsp³) disrupts crystal packing.[8] |

| Receptor Binding | Entropically Costly | Entropically Favorable | Reduced rotational freedom pre-organizes the molecule for binding.[4] |

| P-gp Efflux Ratio | Can be High | Often Lower | Altered pKa and conformation can reduce recognition by efflux pumps.[4][5] |

Application in Modern Organic Synthesis

Beyond modifying existing molecules, cyclopropanes are versatile building blocks for constructing complex molecular architectures. Their stored ring-strain energy can be released in a controlled manner to drive a variety of chemical transformations.[13]

Donor-Acceptor Cyclopropanes (DACs)

A particularly powerful class of reagents are donor-acceptor cyclopropanes (DACs). These are substituted with an electron-donating group (e.g., aryl, alkoxy) and an electron-withdrawing group (e.g., ester, ketone) on adjacent carbons. This substitution pattern polarizes the distal C-C bond, making it susceptible to nucleophilic ring-opening.[14][15]

DACs are effectively 1,3-zwitterionic synthons and undergo a wide range of transformations, most notably [3+2] cycloadditions with various dipolarophiles (aldehydes, imines, alkenes) to form five-membered rings.[16] This strategy provides a rapid and stereocontrolled entry into complex heterocyclic systems that are common in pharmaceuticals and natural products.[17][18]

Caption: General reaction pathway for a Lewis acid-catalyzed [3+2] cycloaddition of a DAC.

Synthesis of Natural Products

Many natural products, particularly terpenoids and alkaloids, feature the cyclopropane motif as a key structural element.[19][20] The development of stereoselective cyclopropanation methods has been crucial for the total synthesis of these complex and often biologically active molecules.[19][21] Common strategies include:

-

Simmons-Smith Cyclopropanation: Utilizes a carbenoid species generated from diiodomethane and a zinc-copper couple.[19][22]

-

Transition-Metal-Catalyzed Decomposition of Diazo Compounds: Catalysts based on rhodium, copper, or palladium facilitate the transfer of a carbene from a diazo compound to an alkene.[19][20] This method offers high levels of stereocontrol.

-

Intramolecular Nucleophilic Substitution (SN2): Cyclization of substrates bearing a nucleophilic center and a leaving group in a 1,3-relationship.[19]

Experimental Protocol: Catalytic Asymmetric Cyclopropanation

To ensure scientific integrity, a protocol must be robust and self-validating through rigorous purification and characterization. The following describes a representative Rhodium(II)-catalyzed asymmetric cyclopropanation, a powerful method for creating enantiomerically enriched cyclopropanes.[19]

Objective: To synthesize (1R, 2S)-methyl 2-phenylcyclopropane-1-carboxylate from styrene and methyl diazoacetate.

Methodology:

-

Reactor Setup: Under an inert nitrogen atmosphere, a 100 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with styrene (5.2 g, 50 mmol, 5 eq.) and the chiral catalyst Rh₂(S-DOSP)₄ (69 mg, 0.0375 mmol, 0.075 mol%) in anhydrous dichloromethane (DCM, 20 mL). The solution is cooled to 0°C in an ice bath.

-

Reagent Addition: Methyl diazoacetate (MDA, 1.0 g, 10 mmol, 1 eq.) is dissolved in 10 mL of anhydrous DCM. This solution is added dropwise to the stirred reaction mixture over a period of 4 hours via the dropping funnel. Causality: Slow addition is critical to maintain a low concentration of the highly reactive diazo compound, preventing dimerization and ensuring selective reaction with the catalyst to form the metal carbene intermediate.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the MDA spot indicates reaction completion. The reaction is typically complete after stirring for an additional 2 hours at 0°C post-addition.

-

Workup and Purification: The reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (gradient elution, 100% Hexanes to 95:5 Hexanes:Ethyl Acetate). Self-Validation: This step is crucial to separate the desired product from unreacted styrene, catalyst, and potential side products (e.g., diethyl fumarate and maleate from carbene dimerization).

-

Characterization and Validation:

-

Structure Confirmation: The purified fractions are analyzed by ¹H NMR and ¹³C NMR spectroscopy to confirm the cyclopropane ring's formation and the relative stereochemistry (trans isomer is favored).

-

Purity Assessment: Purity is assessed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Enantiomeric Excess (e.e.) Determination: The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H column). This final step validates the effectiveness of the asymmetric catalyst.

-

Emerging Applications in Materials Science

While less established than in medicinal chemistry, the incorporation of cyclopropane units into polymer backbones is an emerging area of research. The unique properties of the ring can be used to modify the physical characteristics of materials.

-

Altering Polymer Properties: Introducing cyclopropane groups into polydiene backbones has been shown to change key properties like glass-transition temperature, melt flow, and thermal stability.[23]

-

Photosensitive Polymers: The strain of the cyclopropane ring can be harnessed. Some cyclopropane-containing polymers exhibit photosensitivity, where UV light can induce cross-linking or other transformations, making them potentially useful in microelectronics and optics.[24][25]

Conclusion

The cyclopropane ring is far more than a simple three-membered ring; it is a sophisticated chemical tool with a diverse and expanding range of applications. Its unique combination of conformational rigidity, metabolic robustness, and controlled reactivity has solidified its role as an indispensable motif in modern drug discovery.[6][26] Concurrently, its utility as a versatile synthetic building block, especially in the form of donor-acceptor cyclopropanes, enables the rapid construction of complex molecular frameworks.[15] As synthetic methodologies become even more refined and our understanding of its influence on material properties grows, the novel applications for cyclopropane-containing compounds are set to expand even further, promising new breakthroughs across the scientific disciplines.

References

- 1. Recent advances in the synthesis of cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Cyclopropane - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A new golden age for donor-acceptor cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cycloadditions of Donor–Acceptor Cyclopropanes and ‐butanes using S=N‐Containing Reagents: Access to Cyclic Sulfinamides, Sulfonamides, and Sulfinamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. wiley.com [wiley.com]

- 18. dokumen.pub [dokumen.pub]

- 19. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 21. Recent advances in the total synthesis of cyclopropane-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. The Roles of Fused-Cyclopropanes in Medicinal Chemistry: Insights from the Past Decade: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Initial Toxicity Screening of Diphenylcyclopropane Derivatives: A Strategic Framework for Early-Stage Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The diphenylcyclopropane scaffold represents a promising chemical motif in modern medicinal chemistry, offering a unique combination of rigidity and three-dimensionality that can be exploited for potent and selective targeting of various biological receptors and enzymes. However, like any novel chemical entity (NCE), derivatives of this class must undergo rigorous safety evaluation early in the drug discovery pipeline to mitigate the risk of late-stage attrition. This guide provides a comprehensive, field-proven framework for the initial toxicity screening of diphenylcyclopropane derivatives. Moving beyond a simple checklist of assays, we delve into the causality behind experimental choices, establish self-validating systems for data integrity, and ground our recommendations in authoritative, referenceable protocols. The objective is to build a multi-parameter toxicity profile—spanning cytotoxic, genotoxic, cardiovascular, and metabolic liabilities—that enables confident, data-driven decisions on which candidates to advance.

Introduction: The Imperative for Early De-risking

In pharmaceutical research, the "fail early, fail cheap" paradigm is a guiding principle. The cost of failure escalates exponentially as a compound progresses through development. A significant portion of these failures, approximately 30%, can be attributed to unmanageable toxicity discovered too late in the process.[1][2] Therefore, the initial toxicity screening of a new chemical series, such as diphenylcyclopropane derivatives, is not merely a regulatory hurdle but a critical strategic component of discovery.

This guide outlines a tiered, integrated approach, beginning with predictive in silico models and progressing to a core battery of robust in vitro assays. This strategy is designed to efficiently identify potential liabilities, conserve resources, and focus medicinal chemistry efforts on compounds with the highest probability of success.[3][4]

Part 1: The Predictive First Pass - In Silico Assessment

Before committing to costly and time-consuming wet lab experiments, computational toxicology provides an invaluable first pass.[1] The fundamental premise is that a chemical's structure dictates its biological activity and, by extension, its potential toxicity.[5] For a novel series like diphenylcyclopropane derivatives, in silico models can flag potential hazards before a single gram of the compound is synthesized.

Core Directive: The goal here is not to definitively label a compound as "toxic" but to identify potential risks that require focused in vitro investigation.

Methodologies:

-

Quantitative Structure-Activity Relationship (QSAR) Models: These models use statistical methods to correlate molecular structures with known toxicological endpoints.[6][7] For diphenylcyclopropane derivatives, QSAR can predict general endpoints like acute oral toxicity or specific liabilities like mutagenicity.

-

Structural Alerts (SAs): These are specific chemical fragments or motifs known to be associated with toxicity.[7] Expert systems can analyze a novel diphenylcyclopropane structure for the presence of SAs related to, for example, DNA reactivity or protein binding, which might suggest genotoxicity.

The workflow for an in silico assessment is a logical progression from data collection to predictive modeling.

Caption: A streamlined workflow for the initial in silico toxicological assessment.

Trustworthiness & Validation: The predictive power of any in silico model is only as good as the data it was built on.[7] It is crucial to use well-validated models and understand their applicability domain—the chemical space in which their predictions are reliable. A prediction for a highly novel diphenylcyclopropane scaffold may carry more uncertainty than one for a well-studied chemical class.

Part 2: The Core In Vitro Toxicity Battery

Following the in silico screen, a core battery of in vitro assays provides the first biological data on the compound's safety profile. This panel is designed to assess the most common and critical liabilities that lead to drug attrition: cytotoxicity, genotoxicity, cardiotoxicity, and metabolic drug-drug interactions (DDI).[3][4][8]

A. Foundational Cytotoxicity Assessment

Expertise & Experience: The first and most fundamental assay is a general cytotoxicity screen. Its primary purpose is twofold: 1) to provide a baseline measure of cellular toxicity, and 2) to determine the appropriate concentration range for all subsequent, more complex assays. Running other assays at overtly cytotoxic concentrations is a common pitfall that leads to misleading, non-specific results. This assay serves as a critical range-finder.

Recommended Assay: Neutral Red Uptake (NRU) Cytotoxicity Assay This method is recognized by regulatory bodies like the OECD for its utility in estimating starting doses for in vivo studies and is a robust measure of cell viability.[9][10]

Protocol: NRU Assay in HepG2 Cells

-

Cell Plating: Seed HepG2 human liver carcinoma cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Preparation: Prepare a 2x stock of the diphenylcyclopropane derivative in culture medium. Perform serial dilutions to create a range of 8-10 concentrations (e.g., from 100 µM down to 0.01 µM).

-

Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions (in triplicate). Include vehicle-only (e.g., 0.1% DMSO) and positive (e.g., Doxorubicin) controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

Staining: Remove the dosing medium. Add 100 µL of medium containing 50 µg/mL Neutral Red and incubate for 3 hours. Viable cells will take up the dye into their lysosomes.

-

Extraction: Wash the cells with PBS. Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid) to each well to extract the dye.

-